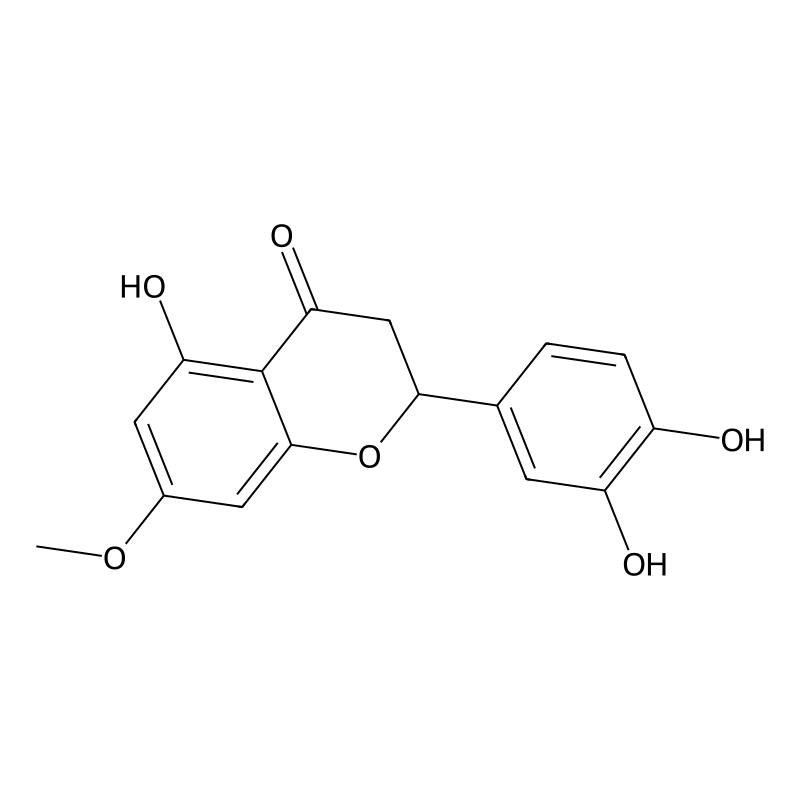Sternbin

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Sternbin, also known as 7-O-Methyleriodictyol, is a naturally occurring flavonoid compound with the molecular formula and a molar mass of approximately 302.283 g/mol. It belongs to a class of compounds known for their diverse biological activities and potential health benefits. The chemical structure of Sternbin features a chromen-4-one backbone, characterized by multiple hydroxyl groups that contribute to its reactivity and biological properties .
- Methylation: The presence of hydroxyl groups allows for methylation reactions, which can modify its solubility and biological activity.
- Oxidation: Sternbin can undergo oxidation, leading to the formation of reactive oxygen species, which may have implications in biological systems.
- Complexation: The compound can form complexes with metal ions, which may enhance its bioactivity and stability .
Sternbin exhibits several notable biological activities:
- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects: Sternbin may inhibit inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Activity: Research indicates that Sternbin possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of natural antimicrobial agents .
Sternbin can be synthesized through several methods:
- Natural Extraction: It can be isolated from plant sources such as Eriodictyon californicum, where it occurs naturally.
- Chemical Synthesis: Laboratory synthesis may involve the methylation of Eriodictyol using methylating agents under controlled conditions.
- Biotechnological Approaches: Microbial fermentation or enzymatic methods can also be employed to produce Sternbin from precursor compounds .
The applications of Sternbin are diverse:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in dietary supplements and pharmaceutical formulations targeting oxidative stress-related diseases.
- Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin damage from environmental factors.
- Food Industry: As a natural preservative due to its antimicrobial properties, Sternbin can be utilized in food preservation .
Sternbin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Eriodictyol | Precursor to Sternbin; known for antioxidant properties. | |
| Sakuranetin | Related flavanone; exhibits strong antifungal activity. | |
| Quercetin | Well-studied flavonoid; possesses anti-inflammatory effects. |
Uniqueness of Sternbin
Sternbin is unique due to its specific methylation at the 7-position, which differentiates it from closely related compounds like Eriodictyol and enhances its solubility and bioactivity. This modification potentially increases its effectiveness in biological systems compared to other flavonoids that lack this structural feature .








